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Compound of Interest

Compound Name: 2-(Phenylamino)Benzamide

Cat. No.: B173500 Get Quote

Spectroscopic Analysis of 2-
(Phenylamino)Benzamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2-(Phenylamino)benzamide. Tailored for researchers, scientists, and professionals in drug

development, this document details the expected spectroscopic characteristics and outlines the

methodologies for their determination. While experimental data for this specific compound is

not readily available in public databases, this guide presents predicted data based on its

chemical structure and established spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-
(Phenylamino)benzamide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 9.5 - 10.5 Singlet (broad) 1H N-H (phenylamino)

~ 7.8 - 8.0 Doublet 1H
Aromatic C-H (ortho to

C=O)

~ 7.2 - 7.6 Multiplet 6H Aromatic C-H

~ 6.8 - 7.0 Multiplet 2H Aromatic C-H

~ 5.5 - 6.5 Singlet (broad) 2H -CONH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 170 C=O (amide)

~ 145 Aromatic C-N

~ 140 Aromatic C-N

~ 132 Aromatic C-H

~ 129 Aromatic C-H

~ 128 Aromatic C-H

~ 125 Aromatic C-H

~ 122 Aromatic C-H

~ 120 Aromatic C-H

~ 118 Aromatic C-C=O

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Functional Group

3400 - 3200 Strong, Broad N-H Stretch (amide & amine)

3050 - 3000 Medium Aromatic C-H Stretch

~ 1660 Strong C=O Stretch (amide)

~ 1600 Medium N-H Bend (amine)

1580 - 1450 Medium to Strong Aromatic C=C Stretch

~ 1250 Medium C-N Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

212.09 Molecular Ion [M]⁺•

195.09 [M - NH₃]⁺

184.08 [M - CO]⁺•

167.08 [M - CONH₂]⁺

105.03 [C₆H₅CO]⁺

93.06 [C₆H₅NH₂]⁺•

77.04 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-
(Phenylamino)benzamide.

Materials and Equipment:
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2-(Phenylamino)benzamide sample

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylamino)benzamide in 0.5-

0.7 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.
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Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H, δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(Phenylamino)benzamide.

Materials and Equipment:

2-(Phenylamino)benzamide sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-(Phenylamino)benzamide with approximately 100-200 mg of dry KBr

in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.
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Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software automatically ratios the sample spectrum against the background spectrum

to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
(Phenylamino)benzamide.

Materials and Equipment:

2-(Phenylamino)benzamide sample

Methanol or other suitable volatile solvent

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid

sample, a direct insertion probe is typically used. Alternatively, the sample can be dissolved

in a volatile solvent and introduced via a heated inlet.

Ionization:

The sample is vaporized in the ion source.
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The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.[1][2]

Mass Analysis:

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

Data Processing:

A mass spectrum is generated, plotting the relative abundance of ions as a function of

their m/z ratio.

Identify the molecular ion peak and major fragment ions.

Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of

2-(Phenylamino)benzamide.
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Caption: Workflow for the spectroscopic analysis of 2-(Phenylamino)benzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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